molecular formula C10H12Br2Cl4 B12696487 1,5-Octadiene, 1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methyl- CAS No. 62416-32-4

1,5-Octadiene, 1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methyl-

Cat. No.: B12696487
CAS No.: 62416-32-4
M. Wt: 433.8 g/mol
InChI Key: SJCGVABXUCTGDH-MQQKCMAXSA-N
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Description

1,5-Octadiene, 1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methyl- is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Octadiene, 1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methyl- typically involves multiple steps, starting from simpler organic molecules. One common approach is the halogenation of a precursor diene compound, followed by selective bromination and chlorination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Octadiene, 1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in simpler hydrocarbon structures.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce dehalogenated hydrocarbons.

Scientific Research Applications

1,5-Octadiene, 1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which 1,5-Octadiene, 1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methyl- exerts its effects involves interactions with various molecular targets. The presence of multiple halogen atoms allows for strong interactions with nucleophiles, leading to the formation of new bonds and the modification of existing structures. The pathways involved in these reactions are often complex and require detailed study to fully understand.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Octadiene, 1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-ethyl-
  • 1,5-Octadiene, 1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-propyl-

Uniqueness

1,5-Octadiene, 1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methyl- is unique due to its specific combination of halogen atoms and the presence of a methyl group. This unique structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.

Properties

CAS No.

62416-32-4

Molecular Formula

C10H12Br2Cl4

Molecular Weight

433.8 g/mol

IUPAC Name

(1E,5E)-1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methylocta-1,5-diene

InChI

InChI=1S/C10H12Br2Cl4/c1-9(15,4-5-11)8(14)2-3-10(16,6-12)7-13/h2-5,8H,6-7H2,1H3/b3-2+,5-4+

InChI Key

SJCGVABXUCTGDH-MQQKCMAXSA-N

Isomeric SMILES

CC(/C=C/Br)(C(/C=C/C(CCl)(CBr)Cl)Cl)Cl

Canonical SMILES

CC(C=CBr)(C(C=CC(CCl)(CBr)Cl)Cl)Cl

Origin of Product

United States

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